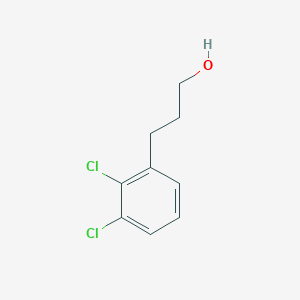

3-(2,3-Dichlorophenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57915-80-7 |

|---|---|

Molecular Formula |

C9H10Cl2O |

Molecular Weight |

205.08 g/mol |

IUPAC Name |

3-(2,3-dichlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,2,4,6H2 |

InChI Key |

MWCKCCVLVMKNCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCCO |

Origin of Product |

United States |

Contextual Significance of Dichlorinated Aromatic Propanols in Chemical Synthesis

Dichlorinated aromatic propanols are valuable intermediates in the synthesis of more complex molecules. The presence of chlorine atoms on the aromatic ring and a hydroxyl group on the propyl chain provides multiple reactive sites for further chemical modifications. These compounds serve as building blocks in the creation of a diverse range of organic structures.

The position of the chlorine atoms on the phenyl group, as well as the location of the hydroxyl group on the propanol (B110389) chain, significantly influences the reactivity and properties of the resulting molecules. For instance, the related compound 1,3-dichloro-2-propanol (B29581) is a key intermediate in the production of epichlorohydrin (B41342), a substance widely used in the manufacturing of epoxy resins and synthetic rubber. google.comnih.gov Similarly, other chlorinated propanols are utilized in various industrial applications, including as solvents and in the synthesis of pharmaceuticals and agrochemicals. byjus.comgeeksforgeeks.orgopenaccesspub.org

The synthesis of dichlorinated propanols can be achieved through various methods, including the hydrochlorination of glycerol (B35011) or monochloropropanediols. google.comresearchgate.net These processes often involve the use of catalysts to improve reaction efficiency and selectivity. google.comchemicalbook.com The study of these synthetic routes is crucial for developing more efficient and environmentally friendly methods for producing these important chemical intermediates.

Overview of Molecular Architecture and Key Functional Groups

The molecular structure of 3-(2,3-Dichlorophenyl)propan-1-ol consists of a 2,3-dichlorophenyl group attached to a three-carbon propanol (B110389) chain. The key functional groups are the dichlorinated benzene (B151609) ring and the primary alcohol (hydroxyl) group.

The molecular formula for this compound is C9H10Cl2O, and it has a molecular weight of 205.08 g/mol . bldpharm.com The presence of the electron-withdrawing chlorine atoms on the aromatic ring influences the electron density of the ring and the reactivity of the compound. The hydroxyl group is a site for various chemical reactions, such as oxidation to form an aldehyde or carboxylic acid, and esterification.

Table 1: Key Structural and Chemical Information for this compound

| Property | Value |

| CAS Number | 57915-80-7 bldpharm.com |

| Molecular Formula | C9H10Cl2O bldpharm.com |

| Molecular Weight | 205.08 g/mol bldpharm.com |

| IUPAC Name | This compound |

| SMILES Code | OCCCC1=CC=CC(Cl)=C1Cl bldpharm.com |

The spatial arrangement of the atoms and functional groups in this compound is fundamental to its chemical behavior and potential interactions with other molecules. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for confirming the structure and purity of the compound.

Research Scope and Objectives for Advanced Investigations

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis from simpler, readily available starting materials. The primary disconnection breaks the bond between the phenyl ring and the propanol side chain, suggesting precursors such as a 2,3-dichlorophenyl synthon and a three-carbon chain.

A key disconnection can be made at the C-C bond between the aromatic ring and the propyl chain. This leads to two main synthetic approaches. In the first, the aromatic ring acts as a nucleophile or is activated to react with a three-carbon electrophile. Alternatively, the propanol side chain can be constructed step-wise from a precursor already bearing the 2,3-dichlorophenyl moiety. This analytical approach allows for the exploration of multiple synthetic routes, each with its own set of advantages and challenges. wikipedia.orgambeed.comnih.govyoutube.com

Direct Synthesis Routes to this compound

Direct synthesis routes offer a straightforward approach to the target molecule, typically involving the formation of the carbon skeleton in a few key steps.

Approaches from 2,3-Dichlorophenyl Precursors

The synthesis can commence from common 2,3-dichlorinated aromatic compounds. One viable starting material is 2,3-dichloroaniline (B127971), which can be converted to 2,3-dichlorobenzaldehyde (B127699). This transformation can be achieved through a Sandmeyer-type reaction, where the aniline (B41778) is first diazotized and then reacted with a suitable formylating agent. google.com Another precursor, 2,3-dichlorotoluene, can be oxidized to 2,3-dichlorobenzaldehyde using a variety of oxidizing agents, such as hydrogen peroxide in the presence of a metal catalyst. chemicalbook.comgoogle.com

| Starting Material | Reagents | Product | Reference |

| 2,3-Dichloroaniline | 1. NaNO₂, HCl2. HCHO/HCOOH | 2,3-Dichlorobenzaldehyde | google.com |

| 2,3-Dichlorotoluene | H₂O₂, Metal Catalyst (e.g., Co, Mo, Br) | 2,3-Dichlorobenzaldehyde | google.com |

Construction of the Propanol Side Chain

Once 2,3-dichlorobenzaldehyde is obtained, the three-carbon propanol side chain can be constructed through several methods.

One common approach is the reduction of a corresponding cinnamic acid derivative. For instance, 2,3-dichlorobenzaldehyde can undergo a Knoevenagel or Perkin condensation to yield 2,3-dichlorocinnamic acid. This unsaturated acid or its ester can then be reduced to the saturated alcohol, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). byjus.comrsc.orgmasterorganicchemistry.comdoubtnut.com

Alternatively, an aldol (B89426) condensation of 2,3-dichlorobenzaldehyde with acetaldehyde (B116499) can furnish 3-(2,3-dichlorophenyl)propenal. Subsequent reduction of both the aldehyde and the double bond, for example through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, would yield the target propanol. nih.govmdpi.com

Another strategy involves the Wittig reaction. Reaction of 2,3-dichlorobenzaldehyde with a two-carbon ylide, such as that generated from ethyltriphenylphosphonium bromide, would produce 1-(2,3-dichlorophenyl)prop-1-ene. Subsequent hydroboration-oxidation would then afford the desired this compound.

| Intermediate | Reagents | Product | Reference |

| 2,3-Dichlorocinnamic acid or its ester | LiAlH₄, then H₃O⁺ | This compound | byjus.comrsc.org |

| 3-(2,3-Dichlorophenyl)propenal | H₂, Pd/C | This compound | nih.govmdpi.com |

| 1-(2,3-Dichlorophenyl)prop-1-ene | 1. BH₃·THF2. H₂O₂, NaOH | This compound |

Indirect Synthetic Strategies Involving Derivatives or Analogs

Indirect methods provide alternative pathways that may offer advantages in terms of stereocontrol or functional group tolerance.

Utilizing Propargylic Alcohol Intermediates with Dichlorophenyl Moieties

A powerful method for constructing the carbon framework is the Sonogashira coupling. This reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide. In this context, 1,2-dichloro-3-iodobenzene (B1582814) can be coupled with propargyl alcohol in the presence of a palladium catalyst and a copper(I) co-catalyst to afford 3-(2,3-dichlorophenyl)prop-2-yn-1-ol. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.netbeilstein-journals.org Subsequent hydrogenation of the triple bond to a single bond, typically using a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere, yields the final product, this compound. researchgate.netrsc.orgreddit.com

| Reactants | Reaction | Intermediate | Reagents for next step | Final Product | References |

| 1,2-Dichloro-3-iodobenzene and Propargyl alcohol | Sonogashira Coupling | 3-(2,3-Dichlorophenyl)prop-2-yn-1-ol | H₂, Pd/C or Pt/C | This compound | wikipedia.orgnih.govorganic-chemistry.orgresearchgate.netbeilstein-journals.orgresearchgate.netrsc.org |

Homologation Reactions Relevant to Propanol Chain Extension

Homologation reactions, which extend a carbon chain by one methylene (B1212753) unit, offer another strategic approach. The Arndt-Eistert reaction is a classic example of such a transformation. wikipedia.orgambeed.comorganic-chemistry.orgnrochemistry.comscribd.com This method can be applied to a precursor such as 2-(2,3-dichlorophenyl)acetic acid. The acid is first converted to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement in the presence of water furnishes 3-(2,3-dichlorophenyl)propanoic acid. This carboxylic acid can then be readily reduced to the target alcohol, this compound, using a reducing agent like LiAlH₄. byjus.comyoutube.com

| Starting Material | Reaction Sequence | Final Product | References |

| 2-(2,3-Dichlorophenyl)acetic acid | 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O (Wolff Rearrangement)4. LiAlH₄, then H₃O⁺ | This compound | wikipedia.orgbyjus.comorganic-chemistry.orgnrochemistry.comscribd.com |

Conversion of Related Halogenated Propanols

The transformation of simpler, more readily available halogenated propanols into the target molecule represents a plausible, though not widely documented, synthetic route. Compounds such as 2,3-dichloro-1-propanol (B139626) and 1,3-dichloro-2-propanol (B29581) serve as potential starting points. chemicalbook.comgoogle.comgoogle.comnih.gov The synthesis of these precursors is well-established, often originating from materials like glycerol (B35011) or allyl alcohol. chemicalbook.comgoogle.comnih.gov For instance, 2,3-dichloro-1-propanol can be synthesized from the chlorination of allyl alcohol in a concentrated hydrochloric acid solution. google.com Another route involves the reaction of glycerol with hydrogen chloride, using catalysts like adipic acid, to yield dichloropropanol (B8674427). chemicalbook.com

The conversion of these simple dichloropropanols to this compound would necessitate the formation of a carbon-carbon bond. A theoretical approach involves a Grignard reaction. This would entail reacting a Grignard reagent, such as 2,3-dichlorophenylmagnesium bromide, with a suitable three-carbon electrophile like an epoxide (e.g., propylene (B89431) oxide) or an aldehyde (e.g., propenal) followed by subsequent reduction and/or dehalogenation steps. The Grignard reagent itself is formed by reacting an aryl halide with magnesium metal in an ether solvent. cerritos.edu However, the specific application of this multi-step conversion to produce this compound is not extensively detailed in publicly available scientific literature.

Catalytic Approaches in the Synthesis of Substituted Propanols

Catalysis is central to modern organic synthesis, offering efficient and selective pathways for constructing complex molecules like substituted propanols. Both transition metal-based catalysts and more recent organocatalytic and biocatalytic systems provide powerful tools for this purpose.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation and are highly relevant for synthesizing 3-aryl-propan-1-ols. acs.org These reactions create a bond between an aryl group (like 2,3-dichlorophenyl) and an alkyl chain (the propanol backbone). Methodologies such as Suzuki, Heck, and Negishi reactions are prominent examples. acs.orgbeilstein-journals.orgresearchgate.net

The general mechanism for a palladium-catalyzed cross-coupling reaction typically involves three key steps:

Oxidative Addition: The aryl halide (e.g., 1-bromo-2,3-dichlorobenzene) adds to a low-valent transition metal complex (e.g., Pd(0)).

Transmetalation (for Suzuki/Negishi) or Carbopalladation (for Heck): A second reactant, such as an organoboron compound or an alkene, exchanges its organic group with the halide on the metal center.

Reductive Elimination: The two organic fragments couple and are ejected from the metal center, regenerating the catalyst for the next cycle. acs.org

A plausible, though hypothetical, route to this compound using this approach could involve the Suzuki coupling of 2,3-dichlorophenylboronic acid with a propenol derivative, followed by hydrogenation of the double bond. These reactions offer the advantage of proceeding under relatively mild conditions with high tolerance for various functional groups. researchgate.net

Table 1: Overview of Major Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Aryl Component | Alkyl/Alkene Component | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki Reaction | Aryl Halide/Triflate | Organoboron Compound | Palladium(0) complexes | Mild conditions, low toxicity of boron reagents. |

| Heck Reaction | Aryl Halide/Triflate | Alkene | Palladium(0) complexes | Forms a substituted alkene. |

| Negishi Reaction | Aryl Halide/Triflate | Organozinc Compound | Palladium(0) or Nickel(0) | High reactivity and functional group tolerance. |

| Stille Reaction | Aryl Halide/Triflate | Organotin Compound | Palladium(0) complexes | Tolerant of many functional groups, but tin reagents are toxic. |

Organocatalytic and Biocatalytic Transformations

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing improved stereoselectivity and environmental compatibility.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of a chiral version of this compound, an asymmetric Michael addition could be employed. This might involve the addition of a propanal-derived nucleophile to a vinyl-dichlorobenzene species, catalyzed by a chiral amine or a cinchona alkaloid, followed by reduction of the aldehyde.

Biocatalysis uses enzymes or whole microorganisms to perform chemical transformations. This approach is noted for its exceptional selectivity under mild conditions. While no specific enzyme has been documented for the direct synthesis of this compound, a plausible pathway would involve the enzymatic reduction of a precursor ketone, 1-(2,3-Dichlorophenyl)propan-1-one. This reduction, if performed with a suitable ketoreductase enzyme, could yield the alcohol with high enantiomeric purity. Such biocatalytic reductions are a well-established industrial methodology for producing chiral alcohols.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For a plausible and direct synthesis of this compound via the reduction of its corresponding carboxylic acid, 3-(2,3-Dichlorophenyl)propanoic acid, several factors must be carefully controlled to maximize yield and purity while ensuring safety and scalability. sigmaaldrich.com

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry, typically accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Key parameters for optimization include:

Choice of Reducing Agent: LiAlH₄ is highly effective but pyrophoric and reacts violently with water. BH₃, often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is a milder and often more selective alternative.

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required, particularly for LiAlH₄, to prevent violent reactions with protic solvents. cerritos.edu

Temperature: These reductions are often highly exothermic. The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to ensure completion without dangerous temperature spikes.

Stoichiometry: A precise molar ratio of the reducing agent to the carboxylic acid is crucial. An excess of the reducing agent is often needed to ensure full conversion, but a large excess can complicate the workup procedure.

Reaction Time and Workup: The reaction progress is monitored (e.g., by thin-layer chromatography). Upon completion, the reaction must be carefully quenched, typically by the slow, sequential addition of water and a base (like NaOH solution) to safely destroy excess hydride and precipitate aluminum or boron salts, which can then be filtered off. numberanalytics.com

Table 2: Parameter Optimization for the Reduction of a Carboxylic Acid

| Parameter | Influence on Reaction | Typical Conditions & Considerations |

|---|---|---|

| Reducing Agent | Determines reactivity, selectivity, and safety profile. | LiAlH₄ (high reactivity), BH₃·THF (milder, more selective). |

| Solvent | Affects solubility of reagents and reaction safety. | Anhydrous THF or Diethyl Ether. Must be free of water. |

| Temperature | Controls reaction rate and prevents thermal runaway. | Initial cooling (0 °C), followed by warming to room temperature or reflux. |

| Stoichiometry | Impacts yield and purity. | Slight excess of reducing agent is common to drive reaction to completion. |

| Workup Procedure | Crucial for safety and isolation of the pure product. | Careful, slow quenching with water and base at low temperature. |

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a key site for various chemical modifications, including oxidation, esterification, and etherification, enabling the introduction of different functional groups and the synthesis of a wide array of derivatives.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. chemguide.co.uklibretexts.org

The partial oxidation to the corresponding aldehyde, 3-(2,3-dichlorophenyl)propanal, can be achieved using milder oxidizing agents or by carefully controlling the reaction conditions to prevent over-oxidation. chemguide.co.uk Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature. To maximize the yield of the aldehyde, it is often necessary to remove it from the reaction mixture as it forms to prevent its subsequent oxidation to the carboxylic acid. chemguide.co.ukdocbrown.info

For the complete oxidation to 3-(2,3-dichlorophenyl)propanoic acid, stronger oxidizing agents are employed. libretexts.org A common method involves the use of potassium dichromate(VI) or sodium dichromate(VI) in the presence of a strong acid, such as sulfuric acid. chemguide.co.ukdocbrown.infolibretexts.org The reaction is typically heated under reflux to ensure the complete conversion of the alcohol, and any initially formed aldehyde, to the carboxylic acid. libretexts.org The color change of the reaction mixture from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates the progress of the oxidation. chemguide.co.ukdocbrown.info

Table 1: Oxidation Reactions of this compound

| Product | Reagents | Conditions |

| 3-(2,3-Dichlorophenyl)propanal | Pyridinium chlorochromate (PCC) | Dichloromethane, Room Temperature |

| 3-(2,3-Dichlorophenyl)propanoic acid | Potassium dichromate(VI), Sulfuric acid | Heat under reflux |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides, typically in the presence of an acid catalyst. This reaction allows for the introduction of a wide variety of ester functionalities. Similarly, etherification can be accomplished by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or via other methods to form ethers. These reactions expand the range of derivatives that can be synthesized from the parent alcohol.

Derivatization for Advanced Applications

The ability to modify the primary alcohol group through various reactions makes this compound a valuable precursor for the synthesis of more complex molecules with potential applications in various fields. For instance, the alcohol can be converted into a leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a range of other functional groups. These derivatization strategies are crucial for building more elaborate molecular architectures.

Transformations of the Dichlorophenyl Moiety

The dichlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution and can participate in cross-coupling reactions, allowing for further functionalization of the aromatic core.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) reactions introduce new substituents onto the benzene (B151609) ring. wikipedia.org The rate and regioselectivity of these reactions are governed by the directing effects of the existing substituents, in this case, the two chlorine atoms and the 3-hydroxypropyl group. uci.edu

Chlorine atoms are ortho, para-directing but deactivating due to their electron-withdrawing inductive effect and electron-donating resonance effect. uci.edu The alkyl chain is a weak activating group and is also ortho, para-directing. The interplay of these electronic effects will determine the position of substitution for incoming electrophiles. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org Predicting the precise outcome of these substitutions often requires experimental investigation due to the competing directing effects and potential steric hindrance. wikipedia.org

Cross-Coupling Reactions for Further Aryl Functionalization

The chlorine atoms on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings can be utilized to introduce new aryl, vinyl, or amino groups, respectively. youtube.com

For a Suzuki coupling, an organoboron reagent would be coupled with the dichlorophenyl ring in the presence of a palladium catalyst and a base. The Heck reaction would involve the coupling of an alkene, and the Buchwald-Hartwig amination would introduce a new nitrogen-based substituent. youtube.com These reactions significantly enhance the molecular complexity and diversity of compounds that can be synthesized from this compound. The specific reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity in these transformations. nih.gov

Rearrangement Reactions and Skeletal Modifications

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. Such reactions are often initiated by the formation of a reactive intermediate, such as a carbocation. For an alcohol like this compound, acid-catalyzed dehydration is a common method to generate such intermediates.

While no specific studies on the rearrangement of this compound have been found, the dehydration of analogous 3-phenyl-1-propanol (B195566) is known to yield a mixture of products, including those resulting from rearrangement. google.comwikipedia.org The reaction typically proceeds via protonation of the hydroxyl group, followed by the loss of water to form a primary carbocation. This primary carbocation can then rearrange to a more stable secondary or tertiary carbocation through a hydride or alkyl shift before elimination of a proton to form an alkene.

In the case of this compound, acid-catalyzed dehydration could potentially lead to the formation of a primary carbocation at the C1 position. This could be followed by a hydride shift from C2 to C1, forming a more stable secondary benzylic carbocation. Subsequent elimination of a proton could then lead to a mixture of isomeric chlorophenylpropenes. The specific products and their ratios would be influenced by the reaction conditions and the electronic effects of the dichlorophenyl group.

Skeletal modifications, which alter the carbon framework of a molecule, could also be envisaged. For instance, reactions that proceed through cyclopropane-containing intermediates can lead to ring-expansion or contraction. wikipedia.org While no such reactions have been documented for this compound, it is a plausible area for future investigation.

Table 1: Potential Products from Acid-Catalyzed Dehydration of this compound (Hypothetical)

| Starting Material | Reagent/Condition | Potential Product(s) | Reaction Type |

| This compound | H₂SO₄, heat | 1-(2,3-Dichlorophenyl)prop-1-ene | Dehydration/Rearrangement |

| 3-(2,3-Dichlorophenyl)prop-1-ene | Dehydration | ||

| Other isomeric dichlorophenylpropenes | Dehydration/Rearrangement |

This table is illustrative and based on the known reactivity of analogous compounds. Specific experimental validation for this compound is not available in the reviewed literature.

Investigations into Stereoselective Transformations

As this compound does not possess a chiral center in its parent structure, investigations into stereoselective transformations would necessitate the introduction of a chiral center, for instance, through oxidation of the alcohol to a ketone followed by asymmetric reduction, or through substitution reactions at the propanol chain.

Should a chiral derivative of this compound be synthesized, for example, by introducing a substituent to create a stereocenter, stereoselective transformations could be explored. A common strategy for obtaining enantiomerically pure alcohols is through enzymatic kinetic resolution. This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. This method has been successfully applied to a wide range of chiral alcohols.

Given the lack of a chiral center in the parent molecule, direct stereoselective transformation studies are not applicable. However, if a synthetic route were to produce a chiral intermediate from this compound, then enzymatic resolutions or the use of chiral catalysts could be employed to achieve stereoselectivity in subsequent steps.

Table 2: Illustrative Example of Enzymatic Kinetic Resolution for a Chiral Alcohol

| Racemic Substrate | Enzyme | Acyl Donor | Product 1 (Unreacted) | Product 2 (Acylated) | Enantiomeric Excess (ee) |

| (±)-1-Phenylethanol | Candida antarctica lipase (B570770) B (CALB) | Vinyl acetate (B1210297) | (S)-1-Phenylethanol | (R)-1-Phenylethyl acetate | >99% for both |

This table demonstrates a well-established method for the stereoselective transformation of a related chiral alcohol and is provided for illustrative purposes. No such studies have been reported for derivatives of this compound.

Elucidation of Reaction Mechanisms for Synthetic Pathways

Understanding the detailed step-by-step sequence of bond-breaking and bond-forming events is crucial for optimizing existing synthetic routes and designing new ones. The structural features of this compound—a primary alcohol attached to a propyl chain, which in turn is connected to a dichlorophenyl group—make it a candidate for several complex, modern synthetic transformations.

Radical cascade reactions are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single, efficient operation. tsijournals.com These processes involve the generation of a radical species that undergoes a series of sequential intramolecular or intermolecular reactions to build complex molecular architectures. 20.210.105 The reactivity profiles of organic radicals are well-suited for the development of these cascade reactions. 20.210.105

A typical cascade might be initiated by forming a radical on the propanol side chain of this compound. This radical could then undergo cyclization or other transformations. One relevant process for aryl compounds is the neophyl rearrangement, a type of radical aryl migration. researchgate.net In this process, a radical positioned beta to an aromatic ring can trigger the migration of the aryl group. For instance, a radical generated at the benzylic position could potentially rearrange. While these mechanisms offer powerful strategies for creating complex molecules, specific studies detailing a radical cascade or neophyl rearrangement for this compound are not prominently documented in available research. researchgate.netrsc.org

In the realm of organometallic chemistry, beta-hydride elimination and migratory insertion are fundamental reaction steps that often occur in tandem within catalytic cycles. numberanalytics.com

Beta-hydride elimination is a reaction where an alkyl group attached to a metal center is converted into a metal hydride and an alkene. chemeurope.com This process has several key requirements: the alkyl group must possess a hydrogen atom on the carbon beta to the metal, and the metal complex needs a vacant coordination site cis to the alkyl group to facilitate the transfer. chemeurope.comwikipedia.org For a substrate like this compound, if the alcohol were converted to a leaving group and the molecule coordinated to a suitable metal center, beta-hydride elimination from the propyl chain could become a relevant pathway. This reaction is a critical step in many industrial processes, such as the Shell higher olefin process. chemeurope.comwikipedia.org

Migratory insertion is a complementary process where two adjacent ligands on a metal complex, typically an anionic 'X' type ligand (like an alkyl or hydride) and a neutral 'L' type ligand (like an alkene or carbon monoxide), combine into a single new ligand. wikipedia.orglibretexts.org This step does not change the metal's oxidation state but does create a vacant coordination site, which is necessary for the reverse reaction, beta-hydride elimination, to occur. openochem.org For example, the insertion of an alkene into a metal-hydride bond is a key step in catalytic hydrogenation and hydroformylation. openochem.org The combination of migratory insertion followed by beta-hydride elimination can lead to the isomerization of alkenes. libretexts.org These sequences are central to many palladium-catalyzed coupling reactions, although their application can sometimes be an unproductive side reaction that lowers the yield of the desired product. chemeurope.com

A more recently developed concept in synthesis is the Reductive Radical-Polar Crossover (RRPCO). This strategy merges the advantages of both radical and polar chemistry. rsc.org In a typical RRPCO process, a radical intermediate is generated and then reduced by a single-electron transfer to form a nucleophilic carbanion. rsc.orgd-nb.info This anion can then participate in classic polar reactions, such as addition to an electrophile like a ketone or aldehyde. d-nb.info

This approach overcomes some limitations of traditional radical chemistry, particularly in additions to carbonyl compounds. rsc.org The generation of the radical can be achieved through various means, including photoredox catalysis. d-nb.inforesearchgate.net Following the radical formation, the crossover to an ionic intermediate allows for bond formations that are otherwise difficult to achieve. nih.gov This powerful strategy has been applied in the total synthesis of complex natural products. nih.gov While no specific examples detailing the use of RRPCO for this compound are available, the mechanism represents a viable and modern approach for its synthesis or functionalization.

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for reactions involving this compound is not readily found, research on the structurally related compound 2,3-dichloro-1-propanol (2,3-DCP) provides a valuable case study. The dehydrochlorination of 2,3-DCP with an alkali to form epichlorohydrin (B41342) has been studied kinetically. researchgate.net In one investigation, the reaction was found to be first-order with respect to the hydroxyl ion concentration and second-order with respect to the dichloropropanol concentration. researchgate.net The intrinsic kinetic equation for the main saponification reaction of 2,3-DCP was determined using an online conductivity method. doi.org

Table 1: Kinetic Parameters for the Saponification of 2,3-dichloro-1-propanol (2,3-DCP) This data pertains to the related compound 2,3-dichloro-1-propanol, not this compound.

| Parameter | Value | Source |

|---|---|---|

| Reaction | Saponification of 2,3-DCP to epichlorohydrin | doi.org |

| Rate Equation | kECH = 1.28 × 1012 exp(-81241/RT) | doi.org |

| Activation Energy (Ea) | 150 (±10) kJ mol⁻¹ | researchgate.net |

| Pre-exponential Factor (A) | 1.61 × 1025 | researchgate.net |

| Order (re: Hydroxyl ion) | First Order | researchgate.net |

| Order (re: Dichloropropanol) | Second Order | researchgate.net |

These studies show that 2,3-dichloro-1-propanol is significantly less reactive than its isomer, 1,3-dichloro-2-propanol. researchgate.net Such kinetic analyses are crucial for understanding reaction mechanisms and optimizing industrial processes. researchgate.net

Identification of Transition States and Intermediates

A reaction mechanism is defined by the series of elementary steps that connect reactants to products, each of which passes through a high-energy transition state. Intermediates are species that are formed in one step and consumed in a subsequent step.

In the mechanisms discussed, various intermediates and transition states are proposed:

Radical Intermediates: Radical cascade reactions proceed through carbon- or heteroatom-centered radicals, which are typically highly reactive and short-lived. 20.210.105

Carbocation Intermediates: In nucleophilic substitution reactions proceeding via an SN1 mechanism, a carbocation intermediate is formed when the leaving group departs. odinity.com The stability of this intermediate is key to the reaction's feasibility. libretexts.org

Organometallic Intermediates: Reactions involving beta-hydride elimination and migratory insertion proceed through various organometallic complexes. The transition state for beta-hydride elimination is often a four-centered structure involving the metal, the alpha- and beta-carbons, and the beta-hydrogen. cmu.edu The process requires a syn-coplanar arrangement of the M-C-C-H bonds. libretexts.org

Ionic Intermediates in RPC: In reductive radical-polar crossover reactions, a key intermediate is the anion formed after the reduction of an initial radical species. d-nb.infonih.gov

The identification and characterization of these transient species are often accomplished through a combination of experimental techniques (such as spectroscopy at low temperatures) and computational chemistry. Density Functional Theory (DFT) calculations, for example, are widely used to model the structures and energies of transition states and intermediates, providing insight into reaction barriers and pathways. mdpi.com

Derivative Synthesis and Structure Activity Relationship Sar Exploration

The strategic modification of 3-(2,3-dichlorophenyl)propan-1-ol has led to the generation of novel molecules with varied chemical properties. The synthesis of these derivatives involves targeted alterations at key positions of the parent compound, including the propanol (B110389) chain and the dichlorophenyl ring.

Modifications at the Propanol Chain (e.g., chain length, branching)

The three-carbon propanol chain serves as a flexible linker and a key site for structural modification. Altering its length, for instance, by extending it from a three-carbon (propyl) to a four-carbon (butyl) or five-carbon (pentyl) chain, can significantly impact how the molecule fits into a biological target's binding pocket.

In studies on related piperazine-based compounds, the alkyl chain linker length was varied between three and five carbons. nih.gov This variation directly influences the spatial orientation of the terminal functional groups, which can enhance or diminish the molecule's interaction with target receptors. For instance, extending the chain might allow a derivative to access deeper hydrophobic pockets within a receptor, thereby increasing its binding affinity. While specific studies detailing the synthesis of branched-chain derivatives of this compound are not prevalent, general principles of organic synthesis allow for the introduction of methyl or ethyl groups onto the propanol backbone. Such branching would restrict the conformational flexibility of the chain, a feature that can be exploited to lock the molecule into a more biologically active conformation.

Substitutions on the Dichlorophenyl Ring

The 2,3-dichloro substitution pattern on the phenyl ring is a defining feature of the parent compound. However, modifying this pattern or introducing additional substituents is a key strategy in derivative design. The electronic and steric properties of the phenyl ring can be fine-tuned by moving the chlorine atoms to other positions (e.g., 2,4-dichloro or 3,4-dichloro) or by adding other chemical groups. nih.govmdpi.com

Synthesis of Amine, Carbonitrile, and Piperazine (B1678402) Analogs

A significant area of derivative synthesis involves replacing the terminal hydroxyl group of the propanol chain with other functional moieties, such as amines, carbonitriles, or piperazine rings.

Amine Analogs: The corresponding primary amine, 3-amino-1-(2,3-dichlorophenyl)propan-1-ol, is a known derivative. nih.gov Its synthesis, while not explicitly detailed in the literature for this specific compound, can be inferred from established methods for producing similar amino alcohols. google.comresearchgate.net A common route involves the reaction of a suitable precursor, like 3-chloro-1-(2,3-dichlorophenyl)propan-1-ol, with ammonia. This nucleophilic substitution reaction replaces the chlorine atom with an amino group.

Carbonitrile Analogs: The synthesis of a carbonitrile derivative, such as 3-(2,3-dichlorophenyl)propanenitrile, would typically proceed from a halogenated precursor. For instance, 3-bromo-1-(2,3-dichlorophenyl)propane could be reacted with a cyanide salt, like sodium cyanide, in a nucleophilic substitution reaction to introduce the nitrile (-C≡N) group. The precursor for this reaction, 2,3-dichlorobenzonitrile, is a commercially available compound. nih.gov

Piperazine Analogs: Piperazine derivatives are among the most extensively studied. The synthesis typically begins with the preparation of 1-(2,3-dichlorophenyl)piperazine (B491241). This key intermediate is formed via a cyclization reaction between 2,3-dichloroaniline (B127971) and bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net The resulting 1-(2,3-dichlorophenyl)piperazine can then be linked to various chemical side chains. For example, it can be alkylated with a linker that is subsequently attached to another functional group, such as a fluorenylcarboxamide, to produce complex derivatives with high receptor affinity. nih.gov

Exploration of Structure-Activity Relationships (SAR)

SAR studies aim to decipher the relationship between a molecule's chemical structure and its biological activity. By systematically altering the structure of this compound and its derivatives, researchers can identify the chemical features essential for molecular interactions.

Correlation of Structural Features with Molecular Interactions

SAR studies on derivatives of this compound have revealed that specific structural components are crucial for their interaction with biological targets. In a series of piperazine derivatives designed as dopamine (B1211576) D3 receptor ligands, several key features were identified as necessary for high-affinity binding. nih.gov

These essential features include:

An Aryl-Substituted Piperazine Ring: The 2,3-dichlorophenyl group attached to the piperazine ring was a constant feature in this series, suggesting its importance for anchoring the molecule to the receptor.

A Varying Alkyl Chain Linker: The length of the alkyl chain connecting the piperazine ring to a terminal aryl amide was varied (from C3 to C5). This demonstrated that the linker length is a critical parameter that modulates binding affinity, likely by controlling the distance and orientation between the two aromatic systems. nih.gov

A Terminal Aryl Amide: The presence of a large, aromatic amide group at the end of the linker was found to be a requirement for potent activity.

The data from these studies allow for the construction of a pharmacophore model, which is a three-dimensional map of the essential features a molecule must possess to be active at a specific biological target.

Table 1: SAR Findings for Piperazine Derivatives

| Structural Feature | Modification | Observed Impact on Activity | Inferred Role |

|---|---|---|---|

| Arylpiperazine Moiety | Maintained 2,3-dichlorophenylpiperazine | Essential for high affinity binding | Receptor anchoring |

| Alkyl Linker | Varied from 3 to 5 carbons | Modulates binding affinity (potency ranged from Ki = 1.4 to 1460 nM) | Optimal spatial positioning of terminal group |

| Terminal Group | Presence of a terminal aryl amide | Required for high-affinity binding | Interaction with a specific sub-pocket of the receptor |

Influence of Halogenation Patterns on Molecular Properties

The position of the halogen atoms on the phenyl ring significantly influences a molecule's properties, including its binding affinity, selectivity, and metabolic stability. While the parent compound features a 2,3-dichloro pattern, related compounds with 3,4-dichloro and 2,4-dichloro substitutions have also been synthesized and studied. nih.govnih.gov

The change in the halogenation pattern alters the electronic distribution (dipole moment) of the phenyl ring and its steric profile. These changes can affect:

Receptor Selectivity: In some classes of compounds, a 2,6-dichloro substitution pattern has been shown to impart greater selectivity for a particular biological target compared to other patterns. google.com

Binding Potency: The position of the chlorine atoms can determine whether the molecule fits optimally into a binding site. A 3,4-dichloro pattern, for instance, might be more favorable than a 2,3-dichloro pattern for interacting with a specific hydrophobic pocket in a receptor. Studies on unrelated scaffolds have shown that halogen substitutions in the para-position (position 4) are often beneficial for inhibitory activity. nih.gov

Metabolic Stability: Halogenation can block sites on the aromatic ring that are susceptible to metabolic oxidation by enzymes in the liver. This can increase the molecule's half-life. For example, a lead compound with an N-benzyl group was found to be metabolically vulnerable to oxidation; replacing this with a more stable lactam ring containing a dichlorophenyl group increased its stability in human liver microsomes. nih.gov

Table 2: Comparison of Halogenation Patterns in Related Phenyl Derivatives

| Halogenation Pattern | Potential Influence on Molecular Properties | Example from Related Compound Classes |

|---|---|---|

| 2,3-Dichloro | Creates a specific dipole moment and steric hindrance on one side of the ring. | Serves as the core structure for potent dopamine D3 receptor ligands. nih.gov |

| 3,4-Dichloro | Alters the steric and electronic profile compared to the 2,3-pattern. | Used in a series of potent neurokinin-2 (NK2) receptor antagonists. nih.gov |

| 2,4-Dichloro | Distributes the electronic and steric effects across the ring differently. | Found in various biologically active molecules, including antifungal propanol derivatives. researchgate.net |

| 2,6-Dichloro | Provides steric hindrance around the point of attachment, potentially enhancing selectivity. | A preferred substitution pattern for imparting selectivity and potency in certain kinase inhibitors. google.com |

The strategic derivatization of this compound can lead to the generation of a diverse library of compounds with a range of physicochemical properties and biological activities. The primary sites for modification are the terminal hydroxyl group of the propanol chain and the aromatic ring, although modifications to the propylene (B89431) linker are also conceivable.

Synthesis of Derivatives

The hydroxyl group of this compound is a versatile functional handle for the synthesis of a variety of derivatives, most notably ethers and esters.

Ether Derivatives: Williamson ether synthesis is a classical and reliable method for preparing ether derivatives. beilstein-journals.org This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide array of alkyl and substituted alkyl chains. For instance, reaction with methyl iodide would yield 1-(3-methoxypropyl)-2,3-dichlorobenzene, while reaction with benzyl (B1604629) bromide would produce 1-(3-(benzyloxy)propyl)-2,3-dichlorobenzene.

Ester Derivatives: Esterification of this compound can be readily achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction is typically high-yielding and allows for the incorporation of a vast range of acyl groups. For example, treatment with acetyl chloride would give 3-(2,3-dichlorophenyl)propyl acetate (B1210297).

Interactive Data Table: Representative Derivatives of this compound

| Derivative Name | Structure | Synthetic Method |

| 1-(3-Methoxypropyl)-2,3-dichlorobenzene | Williamson Ether Synthesis | |

| 1-(3-(Benzyloxy)propyl)-2,3-dichlorobenzene | Williamson Ether Synthesis | |

| 3-(2,3-Dichlorophenyl)propyl acetate | Esterification | |

| 3-(2,3-Dichlorophenyl)propyl benzoate | Esterification |

Structure-Activity Relationship (SAR) Exploration

The biological activity of derivatives of this compound is intrinsically linked to their structural features. While specific SAR data for this compound is not extensively documented in public literature, general principles derived from related structures can provide valuable insights. The 2,3-dichloro substitution pattern on the phenyl ring is a key determinant of the molecule's electronic and lipophilic character, which in turn influences its binding affinity to biological targets.

In studies of substituted phenols, it has been shown that the position and nature of halogen substituents significantly affect their biological activity. nih.gov The ortho and meta positioning of the chlorine atoms in this compound creates a specific electronic distribution and steric profile that will be critical for receptor recognition.

Derivatives at the hydroxyl group can modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity. For instance, converting the alcohol to an ether or an ester can alter its ability to act as a hydrogen bond donor, which may be crucial for interaction with a specific receptor binding pocket. The size and nature of the group introduced will also play a role in steric interactions.

Hypothetical SAR Data Table for a Class of Receptors

| Derivative | R Group (at propanol -OH) | Hypothetical Receptor Affinity (Ki, nM) |

| This compound | -H | 500 |

| 1-(3-Methoxypropyl)-2,3-dichlorobenzene | -CH3 | 250 |

| 1-(3-Ethoxypropyl)-2,3-dichlorobenzene | -CH2CH3 | 150 |

| 3-(2,3-Dichlorophenyl)propyl acetate | -COCH3 | 800 |

| 3-(2,3-Dichlorophenyl)propyl pivalate | -COC(CH3)3 | 1200 |

This hypothetical data suggests that for this particular receptor class, small alkyl ethers may enhance affinity compared to the parent alcohol, potentially by increasing lipophilicity and favorable van der Waals interactions. In contrast, esterification, especially with bulky groups, might decrease affinity due to unfavorable steric hindrance or the loss of a key hydrogen bond donor.

Conformational Preferences and their Impact on Interactions

The three-dimensional shape of a molecule, dictated by its conformational preferences, is a critical factor in its ability to bind to a biological target. The flexible three-carbon chain of this compound allows it to adopt various conformations in space.

The presence of the two chlorine atoms in the ortho and meta positions of the phenyl ring will significantly influence the rotational barrier around the Ar-Cα bond. The steric bulk of the ortho chlorine atom will likely disfavor conformations where the propanol chain is coplanar with the aromatic ring. This can lead to a "gauche" or "skewed" conformation being more populated.

Furthermore, intramolecular interactions, such as a potential weak hydrogen bond between the hydroxyl group and the ortho-chlorine atom, could stabilize certain conformations. The relative orientation of the phenyl ring and the hydroxyl group will be a key determinant of the molecule's interaction with a binding site.

Interactive Data Table: Key Dihedral Angles and Their Impact

| Dihedral Angle | Description | Likely Preferred Conformation | Impact on Interaction |

| Ar-Cα-Cβ-Cγ | Rotation around the first C-C bond of the chain | Staggered conformations (anti or gauche) favored over eclipsed. | Determines the overall length and shape of the molecule. |

| Cα-Cβ-Cγ-OH | Rotation around the second C-C bond of the chain | Staggered conformations favored. | Positions the hydroxyl group for potential hydrogen bonding. |

| Cl-C2-C1-Cα | Rotation of the propanol chain relative to the phenyl ring | Non-planar (gauche/skewed) due to steric clash with ortho-Cl. | Influences the presentation of the phenyl ring and the side chain to a receptor. |

Advanced Spectroscopic Characterization of 3 2,3 Dichlorophenyl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about connectivity, functional groups, and stereochemistry.

Proton NMR (¹H NMR)

In the ¹H NMR spectrum of 3-(2,3-Dichlorophenyl)propan-1-ol, distinct signals are expected for the aromatic and aliphatic protons. The integration of these signals would correspond to the number of protons in each environment.

The aromatic region would display a complex multiplet pattern due to the three adjacent protons on the dichlorinated benzene (B151609) ring. Based on data from related compounds like 2,3-dichlorotoluene, the chemical shifts for these aromatic protons are predicted to be in the range of 7.1-7.5 ppm. The proton at C6 (adjacent to a chlorine atom) would likely be the most downfield, followed by the proton at C4, and then the proton at C5.

The aliphatic protons of the propan-1-ol chain would give rise to three distinct signals. The methylene (B1212753) group attached to the hydroxyl group (-CH₂OH) is expected to appear as a triplet. The methylene group adjacent to the aromatic ring (Ar-CH₂) would also likely be a triplet. The central methylene group (-CH₂-) would present as a multiplet, likely a quintet or sextet, due to coupling with the two adjacent methylene groups. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4, H-5, H-6 | 7.1 - 7.5 | m | - |

| -CH₂- (alpha to Ar) | 2.7 - 2.9 | t | ~7-8 |

| -CH₂- (beta to Ar) | 1.8 - 2.0 | m | ~7-8 |

| -CH₂- (gamma to Ar, alpha to OH) | 3.6 - 3.8 | t | ~6-7 |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

The six carbons of the dichlorophenyl ring would appear in the aromatic region (120-140 ppm). The two carbons directly bonded to chlorine atoms (C-2 and C-3) are expected to be significantly downfield. The carbon attached to the propyl chain (C-1) would also be in this region. The remaining three aromatic carbons (C-4, C-5, C-6) will have distinct chemical shifts.

The three aliphatic carbons of the propan-1-ol chain will appear in the upfield region of the spectrum. The carbon bearing the hydroxyl group (-CH₂OH) is expected to be the most downfield of the aliphatic carbons, typically in the range of 60-65 ppm. The other two methylene carbons will have chemical shifts in the 30-40 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (Ar-C) | ~140-142 |

| C-2, C-3 (Ar-C-Cl) | ~130-135 |

| C-4, C-5, C-6 (Ar-C-H) | ~127-130 |

| -CH₂- (alpha to Ar) | ~32-35 |

| -CH₂- (beta to Ar) | ~30-33 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For the aliphatic chain, cross-peaks would be expected between the protons of the adjacent methylene groups, confirming their connectivity. For instance, the protons of the -CH₂- group alpha to the aromatic ring would show a correlation with the protons of the beta -CH₂- group, which in turn would show a correlation with the protons of the -CH₂OH group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton signal to the carbon signal. This would allow for the unambiguous assignment of the signals for the three methylene groups in the propanol (B110389) chain and the three C-H groups in the aromatic ring.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aliphatic methylene groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring would give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be found in the 1050-1150 cm⁻¹ range. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Sharp |

| C-O stretch | 1050 - 1150 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong signals in FT-IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the aromatic C=C stretching vibrations would be expected to show strong Raman signals in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would also be Raman active, appearing in the 600-800 cm⁻¹ range. The aliphatic C-H stretching and bending modes would also be observable. The O-H stretching band, which is very prominent in the IR spectrum, is typically weak in the Raman spectrum.

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, making it possible to determine the elemental composition of a molecule. For this compound, HRMS is crucial for confirming its molecular formula, C9H10Cl2O. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion [M]+•. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to three distinct peaks for the molecular ion:

[M]+•: Contains two ³⁵Cl atoms.

[M+2]+•: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]+•: Contains two ³⁷Cl atoms.

The relative intensity ratio of these peaks is approximately 9:6:1, which is a definitive signature for a dichlorinated compound. HRMS can distinguish between ions of the same nominal mass but different elemental compositions, providing unambiguous formula identification.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound (C9H10Cl2O)

| Ion Formula | Isotopic Composition | Calculated Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [C9H10³⁵Cl2O]+• | C₉H₁₀³⁵Cl₂O | 204.01086 | 100.0 (Reference) |

| [C9H10³⁵Cl³⁷ClO]+• | C₉H₁₀³⁵Cl³⁷ClO | 205.99891 | 65.2 |

The fragmentation of this compound under HRMS analysis would yield several characteristic fragment ions. The accurate mass measurement of these fragments helps in proposing their elemental formulas, thus mapping the fragmentation pathways. Common fragmentation patterns for alcohols include α-cleavage and dehydration. miamioh.edudocbrown.info For this specific molecule, cleavage of the C-C bonds in the propanol chain and losses of neutral molecules like H₂O, HCl, and C₃H₆O are expected.

Table 2: Plausible High-Resolution Fragment Ions of this compound

| Proposed Fragment Ion Formula | Neutral Loss | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [C9H9Cl2O]+ | H | 203.0030 | Loss of a hydrogen atom |

| [C9H10Cl2]+• | H₂O | 186.0159 | Dehydration (loss of water) |

| [C6H3Cl2CH2CH2]+ | CH₂OH | 173.9765 | Loss of the hydroxymethyl radical |

| [C6H3Cl2]+ | C₃H₇O | 144.9611 | Loss of the propanol side chain |

| [C9H9ClO]+• | HCl | 168.0342 | Loss of hydrogen chloride |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where ions are subjected to multiple rounds of mass analysis, typically separated by a process of collision-induced dissociation (CID). In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound at m/z 204) is selected, isolated, and then fragmented by collision with an inert gas. The resulting product ions are then analyzed by a second mass spectrometer. This process provides detailed structural information by establishing relationships between precursor and product ions. southampton.ac.uksemanticscholar.org

The fragmentation pathways can be systematically investigated to confirm the connectivity of atoms within the molecule. For this compound, key fragmentation reactions would include:

Loss of Water ([M - H₂O]+•): A common fragmentation for alcohols, leading to a product ion at m/z 186.

Alpha-Cleavage: Cleavage of the C1-C2 bond of the propanol chain, leading to the loss of a C₂H₅O radical and formation of a dichlorobenzyl cation, or loss of the dichlorophenylmethyl radical.

Benzylic Cleavage: Cleavage of the bond between the propyl chain and the aromatic ring, resulting in a dichlorophenyl radical or cation (m/z 145).

Loss of HCl ([M - HCl]+•): Elimination of hydrogen chloride can occur, particularly with rearrangement, yielding an ion at m/z 168.

These fragmentation patterns allow for the differentiation of isomers, as positional isomers often yield different relative abundances of product ions. semanticscholar.orgnih.gov

Table 3: Predicted MS/MS Fragmentation of the Precursor Ion [C9H10³⁵Cl2O]+• (m/z 204.01)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Product Ion Structure |

|---|---|---|---|

| 204.01 | 186.00 | H₂O | Dichlorophenylpropene ion |

| 204.01 | 173.98 | CH₂OH | Dichloro(ethyl)phenyl cation |

| 204.01 | 168.03 | HCl | Chloro(phenyl)propanol ion |

| 204.01 | 144.96 | C₃H₇O | Dichlorophenyl cation |

X-ray Diffraction (XRD) for Solid-State Structure Determination

While the specific crystal structure of this compound is not available in the reviewed literature, the analysis of a closely related derivative, (E)-3-(2,3-Dichlorophenyl)-1-phenylprop-2-en-1-one, provides insight into the structural characteristics that can be determined by XRD. researchgate.net The crystallographic data for this derivative illustrates the power of XRD in defining molecular geometry and intermolecular interactions.

Table 4: Crystallographic Data for (E)-3-(2,3-Dichlorophenyl)-1-phenylprop-2-en-1-one researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀Cl₂O |

| Formula Weight | 277.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.7594 (19) |

| b (Å) | 11.3610 (16) |

| c (Å) | 8.0912 (11) |

| β (°) | 97.139 (9) |

| Volume (ų) | 1255.0 (3) |

| Z (molecules/unit cell) | 4 |

For this compound, an XRD analysis would precisely determine the orientation of the dichlorophenyl ring relative to the propanol side chain, including the torsion angles that define the chain's conformation. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of molecules in the crystal lattice.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption of this radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In organic molecules, the most common electronic transitions observed in the 200-800 nm range are π → π* and n → π*. libretexts.org

The primary chromophore in this compound is the dichlorinated benzene ring. Aromatic systems exhibit strong absorption bands due to π → π* transitions. truman.edu Benzene itself has characteristic absorption bands, and the presence of substituents on the ring alters the position (λmax) and intensity (molar absorptivity, ε) of these bands.

The dichlorophenyl group in the molecule is expected to give rise to absorption bands similar to those of other substituted benzenes. The chlorine atoms, with their non-bonding (n) electrons, and the alkyl chain can act as auxochromes, causing a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The hydroxyl group's non-bonding electrons are generally too far from the aromatic system to significantly influence the π → π* transitions of the ring, but n → σ* transitions associated with the oxygen atom occur at shorter wavelengths, typically below 200 nm. shu.ac.uk

Table 5: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore | Expected λmax Range (nm) | Notes |

|---|---|---|---|

| π → π* (E2-band) | Dichlorophenyl ring | 200 - 230 | An intense absorption band characteristic of substituted benzenes. |

| π → π* (B-band) | Dichlorophenyl ring | 250 - 290 | A weaker, structured absorption band, often showing fine vibrational details. Its intensity is increased by alkyl and chloro substituents. |

The specific positions of the chlorine atoms (2,3-substitution) will influence the electronic distribution in the benzene ring, leading to a unique UV-Vis spectrum that can be used for identification and quantification purposes, often in conjunction with Beer's Law, which relates absorbance to concentration. shu.ac.uk

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Molecular Properties and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and a host of related molecular characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry and electronic ground state of a molecule. For 3-(2,3-dichlorophenyl)propan-1-ol, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in its theoretical characterization. researchgate.net This calculation would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

The optimized structure serves as the foundation for all further calculations, including vibrational frequency analysis, which confirms that the structure is a true energy minimum. Such studies have been successfully applied to similar molecules, like (E)-3-(2,6-dichlorophenyl)-acrylamide, to correlate experimental data with theoretical predictions. nih.gov

Time-Dependent DFT (TD-DFT) for Excited States

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the properties of electronically excited states. rsc.org A TD-DFT calculation would predict the molecule's electronic absorption spectrum (UV-Vis spectrum), identifying the wavelengths of light it absorbs and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). researchgate.net

The accuracy of TD-DFT for excited-state geometries can be benchmarked against higher-level methods like CC2, though it has been shown that even for well-behaved aromatic molecules, the errors in excited-state bond lengths are typically larger than for ground-state geometries calculated with DFT. diva-portal.org Nevertheless, TD-DFT provides invaluable qualitative and semi-quantitative insights into the photochemistry of the molecule. rsc.org

Molecular Orbital Analysis: HOMO/LUMO Energy Gap and Frontier Orbitals

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov

The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron (nucleophilicity). The LUMO is the orbital that most readily accepts an electron, representing the ability to accept an electron (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. nih.govmdpi.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For this compound, the HOMO would likely be localized on the dichlorophenyl ring, which is rich in π-electrons, while the LUMO would also be distributed over the aromatic system. The precise energies and distributions would be determined by a DFT calculation.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following values are for illustrative purposes to demonstrate the type of data generated in a typical DFT study and are not actual calculated values for this compound.)

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of chemical bonding and intramolecular interactions. uba.ar It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule.

For this compound, NBO analysis would quantify hyperconjugative interactions, such as the delocalization of electron density from the oxygen's lone pairs (a donor NBO) into the antibonding σ* orbitals of adjacent C-C or C-H bonds (acceptor NBOs). scirp.org It would also reveal interactions between the propanol (B110389) side chain and the dichlorophenyl ring. The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, providing a quantitative measure of its significance. In a related study on an indazole propanol derivative, NBO analysis identified a strong stabilizing interaction from a nitrogen lone pair to an antibonding orbital in the indazole ring, highlighting its role in electron delocalization. asianresassoc.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity. uni-muenchen.de

Different colors on the MEP surface indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the hydroxyl oxygen atom due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group would be a site of positive potential (blue). The aromatic ring would also display distinct regions of potential influenced by the electron-withdrawing chlorine atoms. Such maps are crucial for predicting how the molecule will interact with other molecules and biological targets. scienceopen.com

Conformational Analysis and Energy Landscapes

This compound has several rotatable single bonds, specifically the C-C bonds in the propanol chain and the bond connecting the chain to the phenyl ring. This flexibility means the molecule can exist in various spatial arrangements, or conformations.

A conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure using a method like DFT. The results are plotted on a potential energy surface (PES), which reveals the energy as a function of the dihedral angles. The low-energy points on this surface correspond to stable conformers, while the high-energy points are transition states between them. A similar analysis of 1,3-dichloro-2-propanol (B29581) predicted the existence of a mixture of stable conformers at room temperature. researchgate.net For this compound, this analysis would identify the most likely shapes the molecule adopts, which is critical for understanding its interactions with biological receptors or its crystal packing.

Computational Modeling of Spectroscopic Parameters

Computational modeling serves as a powerful tool for the theoretical characterization of molecular structures and the prediction of their spectroscopic properties. For compounds like this compound, Density Functional Theory (DFT) is a commonly employed method to simulate vibrational (FTIR) and nuclear magnetic resonance (NMR) spectra. These computational approaches allow for the assignment of experimental spectral bands and provide insights into the molecule's electronic structure.

While specific computational studies on the spectroscopic parameters of this compound are not extensively available in the public domain, the methodology for such an analysis is well-established. Typically, the process involves optimizing the molecular geometry of the compound using a functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p). Subsequent frequency calculations can predict the infrared spectrum, while the Gauge-Including Atomic Orbital (GIAO) method is often used for computing NMR chemical shifts.

These theoretical calculations can be compared with experimental data to confirm the molecular structure. For instance, discrepancies between experimental and computed spectra can be minimized by applying a scaling factor to the computed wavenumbers. Such combined experimental and theoretical studies provide a comprehensive understanding of the spectroscopic properties of the molecule.

Table 1: Illustrative Example of Calculated Spectroscopic Data for a Substituted Propanol Derivative Note: The following data is for illustrative purposes to demonstrate the output of computational spectroscopic analysis and does not represent actual calculated values for this compound.

| Spectroscopic Technique | Parameter | Illustrative Calculated Value | Corresponding Functional Group/Atom |

|---|---|---|---|

| FTIR | O-H Stretch | ~3650 cm-1 | Alcohol |

| FTIR | C-H Stretch (Aromatic) | ~3100 cm-1 | Phenyl Ring |

| FTIR | C-H Stretch (Aliphatic) | ~2950 cm-1 | Propyl Chain |

| FTIR | C-Cl Stretch | ~750 cm-1 | Dichlorophenyl Group |

| 13C NMR | Chemical Shift (δ) | ~62 ppm | CH2-OH |

| 13C NMR | Chemical Shift (δ) | ~130-140 ppm | Aromatic Carbons |

| 1H NMR | Chemical Shift (δ) | ~3.7 ppm | CH2-OH |

| 1H NMR | Chemical Shift (δ) | ~7.2-7.5 ppm | Aromatic Protons |

Prediction and Simulation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT) simulations, is instrumental in elucidating the mechanisms of chemical reactions. For molecules structurally related to this compound, such as 2,3-dichloro-1-propanol (B139626), DFT has been successfully applied to understand their reaction pathways. chemicalbook.com

A notable example is the investigation of the reaction mechanism for the synthesis of epichlorohydrin (B41342) from 2,3-dichloro-1-propanol in the presence of an alkali. chemicalbook.com DFT simulations have shown that this conversion is not a single-step process but proceeds through a defined reaction network. chemicalbook.com

The reaction mechanism was clarified to be a two-step process:

Acid-Base Neutralization : The initial step is a rapid, second-order acid-base reaction. The hydroxyl group on the propanol moiety is deprotonated by a hydroxide (B78521) ion (OH⁻) from the alkali solution, resulting in the formation of a corresponding alkoxide intermediate. chemicalbook.com

Intramolecular SN2 Reaction : The second step is a first-order intramolecular nucleophilic substitution (SN2) reaction. The negatively charged oxygen atom of the alkoxide attacks the carbon atom bonded to a chlorine atom, leading to the formation of a cyclic ether (epoxide) and the displacement of a chloride ion. chemicalbook.com

This computational approach allows for the simplification of complex reaction networks and the derivation of reaction rate equations. chemicalbook.com By understanding the intrinsic kinetics of the main reactions, more accurate reaction models can be established. chemicalbook.com While this specific study was on 2,3-dichloro-1-propanol, the principles and methodologies are directly applicable to predicting and simulating the reaction mechanisms of this compound, particularly in reactions involving its hydroxyl group and the chloro-substituents on the phenyl ring.

Analytical Method Development for Research Quantitation and Purity Assessment

Chromatographic Techniques for Separation and Characterization